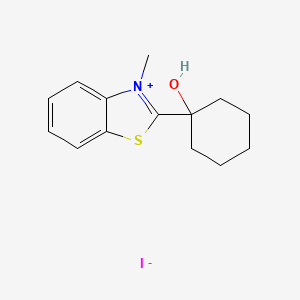
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzothiazole ring, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 1-hydroxycyclohexylamine with 3-methylbenzothiazolium iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclohexyl)-3-methylbenzothiazole
- 3-Methyl-1,3-benzothiazol-3-ium chloride
- 2-(1-Hydroxycyclohexyl)-1,3-benzothiazole
Uniqueness
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The combination of the cyclohexyl group and the benzothiazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
104151-44-2 |
|---|---|
Molecular Formula |
C14H18INOS |
Molecular Weight |
375.27 g/mol |
IUPAC Name |
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C14H18NOS.HI/c1-15-11-7-3-4-8-12(11)17-13(15)14(16)9-5-2-6-10-14;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
SZVVPHGAPGVCBK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3(CCCCC3)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


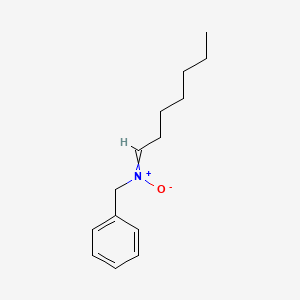
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
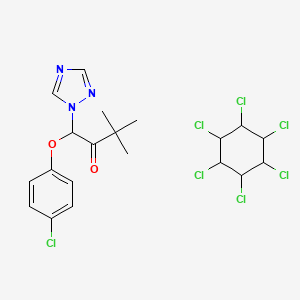
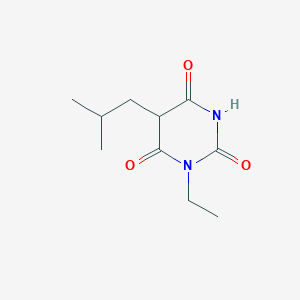
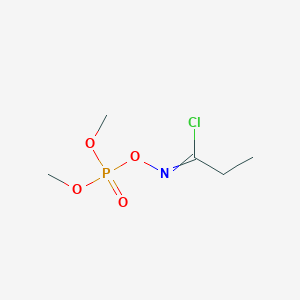
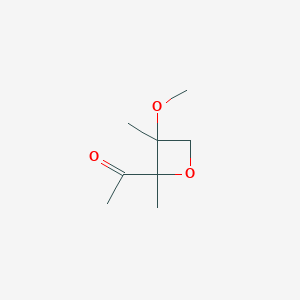
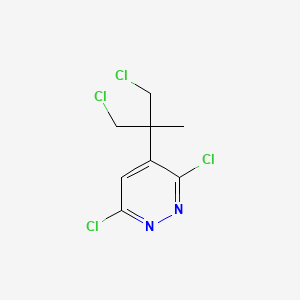
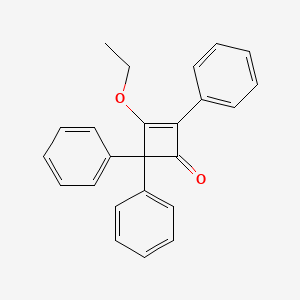
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
